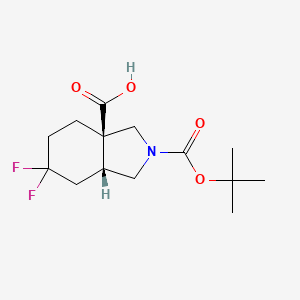
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid: is a complex organic compound characterized by its unique structural features, including a tert-butoxycarbonyl group and difluorinated octahydroisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl carbamate.
Formation of Isoindole Core: The cyclohexanone undergoes a series of reactions to form the octahydroisoindole core. This involves cyclization reactions facilitated by catalysts and specific reaction conditions.
Introduction of Difluoro Groups: The difluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions to ensure selective fluorination.
Protection and Deprotection Steps: The tert-butoxycarbonyl group is introduced as a protecting group during the synthesis to prevent unwanted reactions at specific sites. This group is later removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:
Batch Processing: Utilizing large reactors for batch synthesis, ensuring precise control over reaction parameters.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may confer specific biological activities, making it a candidate for further development in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-octahydro-1H-isoindole-3a-carboxylic acid: Lacks the difluoro groups, which may result in different chemical and biological properties.
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-dichlorooctahydro-1H-isoindole-3a-carboxylic acid: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the difluoro groups in rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid imparts unique properties, such as increased stability and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(3aR,7aR)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-6-14(15,16)5-4-13(9,8-17)10(18)19/h9H,4-8H2,1-3H3,(H,18,19)/t9-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVYMFHWZQITD-ZANVPECISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CCC2(C1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(CC[C@@]2(C1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
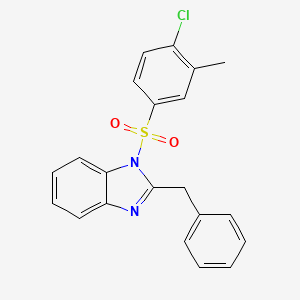
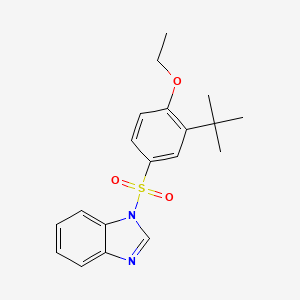
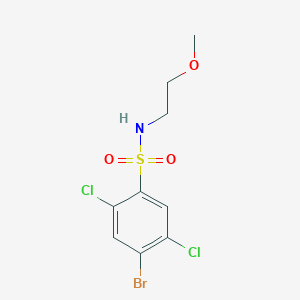
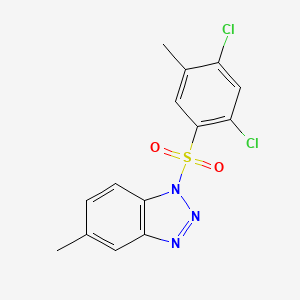
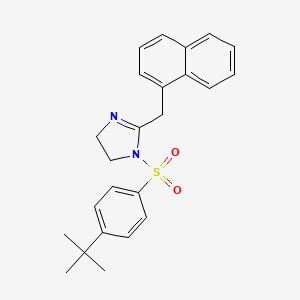
![1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine](/img/structure/B7451566.png)

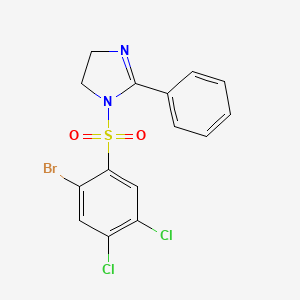
![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
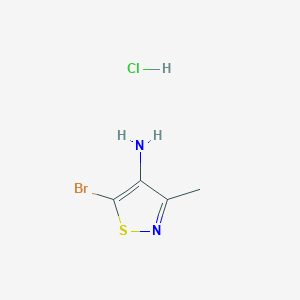
![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
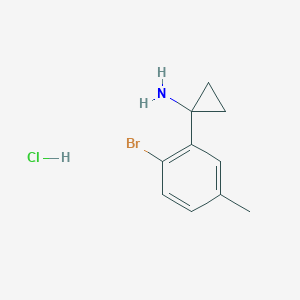
![tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate](/img/structure/B7451615.png)
